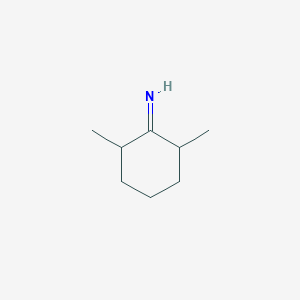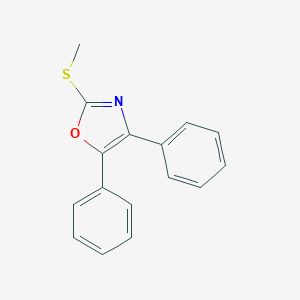
Methanidylidynezirconium(1+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a zirconium-based compound with unique properties that make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Methanidylidynezirconium(1+) typically involves high-temperature reactions between zirconium and carbon sources. One common method is the carbothermal reduction of zirconium dioxide (ZrO₂) with carbon at temperatures above 1800°C. This process yields zirconium carbide (ZrC), which can be further processed to obtain Methanidylidynezirconium(1+) .
Industrial Production Methods: In industrial settings, the production of Methanidylidynezirconium(1+) often involves the use of advanced techniques such as chemical vapor deposition (CVD) and physical vapor deposition (PVD). These methods allow for the controlled deposition of zirconium carbide films on various substrates, making it suitable for applications in coatings and protective layers .
Chemical Reactions Analysis
Types of Reactions: Methanidylidynezirconium(1+) undergoes various chemical reactions, including:
Oxidation: Reacts with oxygen to form zirconium dioxide (ZrO₂).
Reduction: Can be reduced to zirconium metal in the presence of strong reducing agents.
Substitution: Participates in substitution reactions with halogens to form zirconium halides.
Common Reagents and Conditions:
Oxidation: Typically occurs at elevated temperatures in the presence of oxygen or air.
Reduction: Requires strong reducing agents such as calcium or magnesium at high temperatures.
Substitution: Involves halogenating agents like chlorine or bromine under controlled conditions.
Major Products:
Oxidation: Zirconium dioxide (ZrO₂)
Reduction: Zirconium metal (Zr)
Substitution: Zirconium halides (e.g., ZrCl₄, ZrBr₄).
Scientific Research Applications
Methanidylidynezirconium(1+) has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions, including polymerization and hydrogenation processes.
Biology: Investigated for its potential use in biomedical applications, such as drug delivery and imaging, due to its biocompatibility and stability.
Medicine: Explored for its anti-cancer properties and potential use in cancer treatment.
Industry: Utilized in the production of high-temperature ceramics, coatings, and protective layers due to its exceptional hardness and thermal stability.
Mechanism of Action
The mechanism of action of Methanidylidynezirconium(1+) involves its interaction with molecular targets and pathways. In catalytic applications, it acts as a catalyst by providing active sites for chemical reactions, facilitating the conversion of reactants to products. In biomedical applications, its biocompatibility and stability allow it to interact with biological molecules, enabling drug delivery and imaging .
Comparison with Similar Compounds
Methanidylidynezirconium(1+) can be compared with other zirconium-based compounds, such as:
Zirconium dioxide (ZrO₂): Known for its high thermal stability and use in ceramics.
Zirconium halides (e.g., ZrCl₄, ZrBr₄): Used in catalysis and as precursors for other zirconium compounds.
Uniqueness: Methanidylidynezirconium(1+) is unique due to its combination of high hardness, thermal stability, and catalytic properties, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry.
Properties
CAS No. |
12070-14-3 |
|---|---|
Molecular Formula |
CH4Zr |
Molecular Weight |
107.27 g/mol |
IUPAC Name |
methane;zirconium |
InChI |
InChI=1S/CH4.Zr/h1H4; |
InChI Key |
UGHSGZIDZZRZKT-UHFFFAOYSA-N |
SMILES |
[C-]#[Zr+] |
Canonical SMILES |
C.[Zr] |
Pictograms |
Flammable; Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


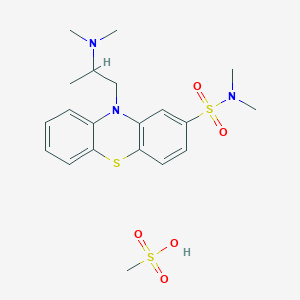
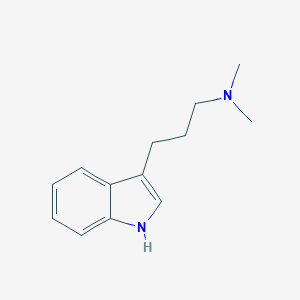

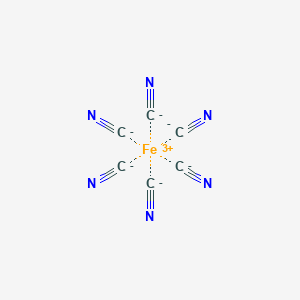
![4-Thiazolidinone, 3-ethyl-5-[2-(3-ethyl-2-thiazolidinylidene)ethylidene]-2-thioxo-](/img/structure/B76250.png)
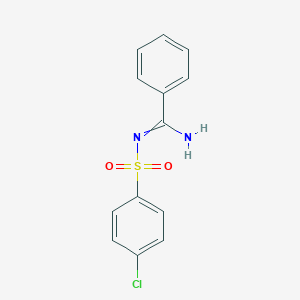
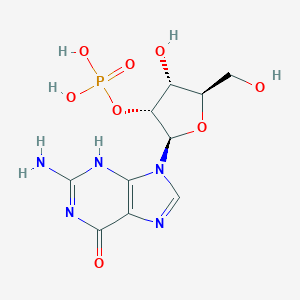
![5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B76262.png)
![6-Methylbicyclo[4.2.0]octan-2-one](/img/structure/B76264.png)
![Dichloro-[2,2]-paracyclophane](/img/structure/B76265.png)
